7-benzyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine
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Overview
Description
7-benzyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine is a heterocyclic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a pyrido[3,4-d]pyrimidine core with a benzyl group attached. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine typically involves the reaction of pyrido[3,4-d]pyrimidine derivatives with benzyl halides under basic conditions. One common method includes the use of potassium carbonate as a base and dimethylformamide as a solvent. The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
7-benzyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted pyrido[3,4-d]pyrimidine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
7-benzyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new pharmaceuticals, particularly as a scaffold for drug design.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-benzyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been studied as a potential inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. By inhibiting PARP, this compound can enhance the efficacy of certain anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
- 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione
- 7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione
- 7-benzyl-1H,2H,3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-2,4-dione
Uniqueness
What sets 7-benzyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine apart from similar compounds is its specific substitution pattern and the presence of the benzyl group, which can significantly influence its chemical reactivity and biological activity. This unique structure makes it a valuable scaffold for the development of new therapeutic agents and industrial chemicals .
Properties
IUPAC Name |
7-benzyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-2-4-12(5-3-1)9-17-7-6-13-8-15-11-16-14(13)10-17/h1-5,8,11H,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYMYPRBWSIAIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=NC=NC=C21)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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